Home > Products > Screening Compounds P63891 > Zoptarelin doxorubicin acetate
Zoptarelin doxorubicin acetate - 1928750-34-8

Zoptarelin doxorubicin acetate

Catalog Number: EVT-10991669
CAS Number: 1928750-34-8
Molecular Formula: C97H129N19O32
Molecular Weight: 2073.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Zoptarelin doxorubicin acetate, also known as AEZS-108, is a targeted cytotoxic compound that combines doxorubicin with a luteinizing hormone-releasing hormone (LHRH) analog. This innovative drug aims to enhance the therapeutic effects of doxorubicin while reducing systemic toxicity by specifically targeting LHRH receptors, which are overexpressed in certain tumors, including ovarian cancer and uveal melanoma. The compound is classified as an LHRH receptor-targeted chemotherapy agent, making it a significant advancement in cancer treatment strategies.

Synthesis Analysis

The synthesis of zoptarelin doxorubicin acetate involves conjugating doxorubicin to an LHRH analog through various chemical methods. The primary method used in its synthesis is solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of peptide sequences. Following the peptide synthesis, the attachment of doxorubicin occurs via specific reactions that include thiol-disulfide exchanges and other coupling techniques. The final product is purified to ensure high yield and purity suitable for clinical applications .

Technical Details

  • Solid-Phase Peptide Synthesis: This method simplifies the process by allowing multiple amino acid couplings in a single reactor, minimizing side reactions and facilitating purification.
  • Conjugation Techniques: The coupling of doxorubicin to the LHRH peptide often involves the use of linkers that can be cleaved under specific conditions to release the active drug at the target site .
Molecular Structure Analysis

The molecular structure of zoptarelin doxorubicin acetate features a complex arrangement where doxorubicin is linked to the LHRH analog through a flexible linker. This structure allows for the selective targeting of LHRH receptors on cancer cells while maintaining the cytotoxic properties of doxorubicin.

Structure Data

  • Molecular Formula: C₄₃H₆₃N₇O₁₄S
  • Molecular Weight: Approximately 883.03 g/mol
  • Structural Characteristics: The compound exhibits a characteristic anthracycline structure from doxorubicin, which is crucial for its anticancer activity, along with peptide characteristics from the LHRH analog that facilitate receptor binding .
Chemical Reactions Analysis

Zoptarelin doxorubicin acetate undergoes several chemical reactions during its synthesis and when interacting with biological systems.

Key Reactions

  • Thiol-Disulfide Exchange: This reaction is critical in forming stable conjugates between the peptide and doxorubicin.
  • Hydrolysis: In physiological conditions, zoptarelin doxorubicin acetate can undergo hydrolysis, leading to the release of doxorubicin at the tumor site.
  • Reduction Reactions: The disulfide bonds within the compound can be reduced, promoting the release of active drug molecules upon entering target cells .
Mechanism of Action

The mechanism by which zoptarelin doxorubicin acetate exerts its effects involves selective binding to LHRH receptors present on certain cancer cells. Upon binding, the compound is internalized into the cells, where it releases doxorubicin.

Process

  1. Receptor Binding: Zoptarelin doxorubicin acetate binds to LHRH receptors on cancer cells.
  2. Internalization: Following binding, the complex is internalized through receptor-mediated endocytosis.
  3. Drug Release: Inside the cell, intracellular conditions (such as pH changes or enzymatic activity) facilitate the release of doxorubicin, which then interacts with DNA to inhibit replication and induce apoptosis .
Physical and Chemical Properties Analysis

Zoptarelin doxorubicin acetate possesses distinct physical and chemical properties that influence its pharmacological behavior.

Physical Properties

  • Appearance: Usually presented as a lyophilized powder for reconstitution before administration.
  • Solubility: Soluble in water and compatible with various intravenous solutions.

Chemical Properties

  • Stability: Stable under acidic conditions but may degrade under alkaline conditions.
  • pKa Values: Relevant pKa values are crucial for understanding its ionization state at physiological pH, affecting solubility and permeability .
Applications

Zoptarelin doxorubicin acetate is primarily utilized in targeted chemotherapy for cancers expressing LHRH receptors, such as:

  • Ovarian Cancer: Clinical trials have demonstrated its efficacy in platinum-resistant ovarian cancer patients.
  • Uveal Melanoma: Studies indicate potential benefits in treating uveal melanoma due to receptor expression profiles .

This compound represents a significant step forward in personalized medicine, offering a more effective treatment option with potentially reduced side effects compared to traditional chemotherapeutics.

Molecular Design and Synthesis of Targeted Cytotoxic Conjugates

Rationale for Luteinizing Hormone-Releasing Hormone Receptor-Targeted Chemotherapy

The development of Zoptarelin doxorubicin acetate (formerly designated AEZS-108 or AN-152) stems from the strategic exploitation of differential receptor expression between malignant and healthy tissues. Luteinizing hormone-releasing hormone receptors are overexpressed in diverse malignancies, including 80% of ovarian carcinomas, 80% of endometrial cancers, and 46% of uveal melanomas, while exhibiting minimal presence in non-target organs excepting pituitary and reproductive tissues [1] [3] [4]. This receptor distribution creates a therapeutic window for molecularly targeted agents.

Traditional chemotherapeutic agents like doxorubicin exert cytotoxic effects through DNA intercalation and topoisomerase II inhibition but suffer from dose-limiting cardiotoxicity and myelosuppression due to nonspecific biodistribution. Additionally, multidrug resistance mediated by P-glycoprotein efflux pumps frequently diminishes doxorubicin efficacy in recurrent cancers [1] [10]. By covalently conjugating doxorubicin to a luteinizing hormone-releasing hormone receptor agonist, Zoptarelin doxorubicin acetate leverages receptor-mediated endocytosis for tumor-selective drug delivery. This internalization bypasses P-glycoprotein efflux mechanisms while minimizing exposure to healthy tissues [1] [4].

Table 1: Luteinizing Hormone-Releasing Hormone Receptor Expression Across Malignancies

Cancer TypeReceptor Positivity RateClinical Evidence
Ovarian Carcinoma80%Phase II trial (AGO-GYN 5) [1]
Endometrial Carcinoma80%Phase II trial (AGO) [3]
Urothelial Carcinoma25-46%*Phase I/II trial (NCT01234519) [6]
Uveal Melanoma46%Preclinical immunohistochemistry [4]

*Variability due to immunohistochemical methodology

Covalent Linkage Strategies: D-Lys⁶-Luteinizing Hormone-Releasing Hormone Agonist and Doxorubicin

The conjugate's architecture centers on a stable amide bond formation between the ε-amino group of D-Lys⁶ in the peptide carrier and the carbonyl group of doxorubicin-14-hemiglutarate. This yields a molecular hybrid with the structure: [D-Lys⁶]luteinizing hormone-releasing hormone-(des-Gly-NH₂¹⁰) (1-9)-peptide-ethylamide → spacer ← doxorubicin [5] [9]. The hemiglutarate spacer provides critical distance between peptide and cytotoxic payload, preserving receptor recognition while enabling efficient intracellular doxorubicin release.

Unlike ester-based conjugates susceptible to plasma esterase cleavage, Zoptarelin doxorubicin acetate maintains structural integrity in circulation. However, the amide bond remains susceptible to lysosomal hydrolysis following receptor-mediated endocytosis. This controlled intracellular liberation differentiates it from oxime-linked conjugates investigated in research settings, which release amino acid-doxorubicin metabolites rather than intact doxorubicin [10]. Pharmacokinetic analyses confirm a plasma half-life of approximately 2 hours in humans, sufficient for target engagement but minimizing systemic exposure [6].

Table 2: Comparative Linkage Chemistry in Luteinizing Hormone-Releasing Hormone-Doxorubicin Conjugates

Linkage TypeChemical StabilityDrug Release MechanismClinical Status
Amide (Zoptarelin)ModerateLysosomal hydrolysisPhase III [8]
EsterLowPlasma esterasesAbandoned
OximeHighIntracellular metabolitesPreclinical [10]

Structural Optimization of AEZS-108 for Receptor Affinity

The peptide moiety [D-Lys⁶]luteinizing hormone-releasing hormone represents a strategically modified analog of native luteinizing hormone-releasing hormone. Substitution of glycine⁶ with D-lysine enhances receptor binding affinity 10-fold compared to the native peptide while conferring protease resistance at the cleavage-prone 5-6 bond [1] [4]. Molecular modeling confirms that D-lysine⁶ optimally positions the side chain amino group for conjugation without steric interference with receptor contact residues.

Further optimization involved spacer length between peptide and doxorubicin. The 5-atom hemiglutarate spacer demonstrated superior receptor affinity (IC₅₀ = 2.1 nM) compared to shorter linkers, as quantified by competitive binding assays in luteinizing hormone-releasing hormone receptor-positive cancer cells [9]. This spacer maintains the critical distance required for simultaneous receptor engagement and efficient intracellular trafficking. In vitro binding assays demonstrated equivalent receptor affinity between the unconjugated [D-Lys⁶]luteinizing hormone-releasing hormone agonist and Zoptarelin doxorubicin acetate, confirming that structural modifications did not compromise target recognition [4].

Polyethylene glycol modification was explored to enhance plasma stability but reduced receptor binding by 70% due to steric hindrance, leading to its abandonment [9]. The finalized structure (molecular weight: 1893.01 g/mol; formula: C₉₁H₁₁₇N₁₉O₂₆) represents an optimal balance between receptor affinity, plasma stability, and intracellular drug release kinetics [5] [7].

Analytical Characterization of Conjugate Stability

Rigorous analytical methods were developed to assess conjugate integrity and degradation kinetics. Reverse-phase high-performance liquid chromatography with dual ultraviolet-visible (λ=280 nm for peptide, λ=495 nm for doxorubicin) and mass spectrometric detection enables simultaneous quantification of intact conjugate and free doxorubicin [9] [10]. Accelerated stability studies in plasma at 37°C demonstrated <5% doxorubicin liberation over 24 hours, confirming sufficient stability for clinical administration [1].

Mass spectrometric characterization reveals a characteristic molecular ion at m/z 947.5 [M+2H]²⁺ (theoretical monoisotopic mass: 1893.01 Da) with collision-induced dissociation yielding diagnostic fragments: m/z 673.3 (doxorubicin-glutarate) and m/z 607.3 ([D-Lys⁶]luteinizing hormone-releasing hormone fragment) [5] [9]. Nuclear magnetic resonance (¹H and ¹³C) confirmed site-specific conjugation at the doxorubicin C-14 oxygen via the hemiglutarate linker, preserving the crucial amino sugar moiety required for DNA intercalation [5].

Intracellular fate studies using confocal microscopy with inherent doxorubicin fluorescence demonstrate differential distribution compared to free doxorubicin: Free doxorubicin accumulates predominantly in nuclei within 30 minutes, while Zoptarelin doxorubicin acetate shows perinuclear lysosomal localization at 2 hours, followed by nuclear translocation at 4-6 hours post-internalization [4] [6]. This delayed nuclear accumulation aligns with the requirement for lysosomal hydrolysis to liberate active doxorubicin.

Table 3: Key Analytical Parameters for Conjugate Characterization

Analytical MethodKey ParametersStructural Insights
Reverse-phase high-performance liquid chromatographyRetention time=12.7 min; Mobile phase: acetonitrile/0.1% trifluoroacetic acid gradientPurity assessment (>98%) and degradation monitoring
High-resolution mass spectrometrym/z 947.505 [M+2H]²⁺ (calcd 947.502); Fragments: m/z 673.3, 607.3Molecular mass confirmation; Cleavage pattern
Nuclear magnetic resonance¹H-NMR (500 MHz, DMSO-d₆): δ 7.92 (s, H-1 daunosamine), 5.40 (d, J=3.5 Hz, H-1' sugar)Site-specific conjugation confirmation

Properties

CAS Number

1928750-34-8

Product Name

Zoptarelin doxorubicin acetate

IUPAC Name

acetic acid;[2-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 5-[[(5R)-6-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-oxohexyl]amino]-5-oxopentanoate

Molecular Formula

C97H129N19O32

Molecular Weight

2073.2 g/mol

InChI

InChI=1S/C91H117N19O26.3C2H4O2/c1-44(2)31-58(83(125)104-57(17-11-29-98-90(94)95)89(131)110-30-12-18-63(110)88(130)100-40-67(93)114)105-81(123)55(16-7-8-28-97-68(115)20-10-21-70(117)134-42-66(113)91(132)36-52-73(65(37-91)136-71-35-53(92)76(118)45(3)135-71)80(122)75-74(78(52)120)77(119)51-14-9-19-64(133-4)72(51)79(75)121)103-84(126)59(32-46-22-24-49(112)25-23-46)106-87(129)62(41-111)109-85(127)60(33-47-38-99-54-15-6-5-13-50(47)54)107-86(128)61(34-48-39-96-43-101-48)108-82(124)56-26-27-69(116)102-56;3*1-2(3)4/h5-6,9,13-15,19,22-25,38-39,43-45,53,55-63,65,71,76,99,111-112,118,120,122,132H,7-8,10-12,16-18,20-21,26-37,40-42,92H2,1-4H3,(H2,93,114)(H,96,101)(H,97,115)(H,100,130)(H,102,116)(H,103,126)(H,104,125)(H,105,123)(H,106,129)(H,107,128)(H,108,124)(H,109,127)(H4,94,95,98);3*1H3,(H,3,4)/t45-,53-,55+,56-,57-,58-,59-,60-,61-,62-,63-,65-,71-,76+,91-;;;/m0.../s1

InChI Key

XBNFJFHLGRBGTL-KICSVHBJSA-N

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)CCCC(=O)NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)N6CCCC6C(=O)NCC(=O)N)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CO)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CC1=CN=CN1)NC(=O)C1CCC(=O)N1)O)N)O.CC(=O)O.CC(=O)O.CC(=O)O

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)CCCC(=O)NCCCC[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N6CCC[C@H]6C(=O)NCC(=O)N)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC8=CNC9=CC=CC=C98)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]1CCC(=O)N1)O)N)O.CC(=O)O.CC(=O)O.CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.